2-(4-Chlorophenyl)-1-{pyrazolo[1,5-A]pyrimidine-3-carbonyl}pyrrolidine
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Description
“3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidines are important and versatile scaffolds in drug design and discovery . They have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of catalyzed reactions . For instance, Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular structure of “3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine” is likely to be complex due to the presence of multiple ring structures, including a pyrazolo[1,5-a]pyrimidine core and a pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving “3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine” are likely to be complex and may involve various synthetic approaches .Future Directions
Properties
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-6-4-12(5-7-13)15-3-1-9-21(15)17(23)14-11-20-22-10-2-8-19-16(14)22/h2,4-8,10-11,15H,1,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDUDQMBFJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3N=CC=CN3N=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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